molecular formula C21H17FOS B2912025 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-09-9

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No.: B2912025
CAS No.: 882749-09-9
M. Wt: 336.42
InChI Key: XNXRESHNSZWYGH-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone is a fluorinated aromatic ketone featuring a biphenyl core substituted at the 4-position with a propanone moiety bearing a 4-fluorophenylsulfanyl group.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXRESHNSZWYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone, also known by its CAS number 3478-90-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone can be represented as follows:

C25H18O Molecular Formula \text{C}_{25}\text{H}_{18}\text{O}\quad \text{ Molecular Formula }

This compound features a biphenyl moiety and a fluorophenyl sulfanyl group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activities related to:

  • Antioxidant properties : Compounds derived from biphenyl structures have shown potential in scavenging free radicals.
  • Anticancer activity : Several studies have indicated that biphenyl derivatives can inhibit tumor growth by modulating cell signaling pathways, particularly those involving hypoxia-inducible factors (HIFs) which are crucial in cancer progression and metastasis .

Anticancer Activity

A notable study demonstrated the efficacy of related compounds in inhibiting HIF-1 activity, which plays a critical role in cancer cell survival under hypoxic conditions. The analogues showed inhibition of HIF-1α expression at concentrations ranging from 10 to 100 nM, significantly reducing vascular endothelial growth factor (VEGF) secretion .

Antimicrobial Activity

Preliminary evaluations have suggested that biphenyl derivatives exhibit antimicrobial properties. For instance, certain analogues demonstrated effectiveness against Gram-positive bacteria and fungi .

Study 1: HIF-1 Inhibition

In a study focused on the synthesis and evaluation of manassantin analogues (closely related to the compound ), researchers found that these compounds effectively inhibited HIF-1α expression in murine mammary carcinoma cells. The study reported an IC50 value of 0.32 μM for one of the analogues, indicating significant biological activity .

Study 2: Antimicrobial Evaluation

Another research effort assessed the antimicrobial properties of biphenyl derivatives. The findings indicated that certain compounds exhibited notable activity against various bacterial strains, suggesting potential applications in treating infections .

Data Tables

Biological Activity IC50 Value (μM) Tested Cell Lines
HIF-1 Inhibition0.324T1 (murine mammary carcinoma)
Antimicrobial ActivityVariableVarious Gram-positive bacteria

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) XLogP3* Substituents Key Features
Target Compound C₂₁H₁₇FOS 336.4 (estimated) ~4.5 Biphenyl-4-yl, 4-fluorosulfanyl High lipophilicity, ketone
1-(4-Bromophenyl)-3-[(4-FSulfanyl)-1-propanone (882749-12-4) C₁₅H₁₂BrFOS 339.2 N/A Bromophenyl, 4-fluorosulfanyl Bromine enhances halogen bonding
1-(3,4-Dichlorophenyl)-3-[(4-FSulfanyl)-1-propanone C₁₅H₁₁Cl₂FOS 329.2 5.1 Dichlorophenyl, 4-fluorosulfanyl High logP due to Cl substituents
DFBPE () C₁₄H₁₀F₂O 244.2 N/A 3',4'-Difluorobiphenyl, ethanone Lower MW, electron-withdrawing F
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone (157637-84-8) C₂₅H₂₆N₂O 370.5 N/A Biphenyl-4-yl, piperazino Polar N-heterocycle increases solubility

Notes:

  • XLogP3 : A higher value indicates greater lipophilicity. The dichlorophenyl analog () has the highest logP (5.1), while the biphenyl target compound is estimated to be moderately lipophilic (~4.5) due to its extended aromatic system .
  • Halogen Effects : Bromine and chlorine substituents (e.g., ) enhance molecular weight and may improve binding affinity in biological systems via halogen bonding .
  • Sulfur vs. Nitrogen Groups: The sulfanyl group in the target compound contributes to lower polarity compared to the piperazino group in , which introduces basic nitrogen atoms and higher solubility .

Spectroscopic and Crystallographic Insights

  • Spectroscopy : Related compounds (e.g., DFBPE) were characterized using UV-Vis, FTIR, and NMR, with SC-XRD confirming planar biphenyl geometries (). The target compound’s biphenyl system is expected to exhibit similar π-π stacking interactions .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving complex structures, particularly for sulfanyl-containing analogs .

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